- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

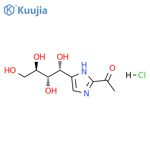

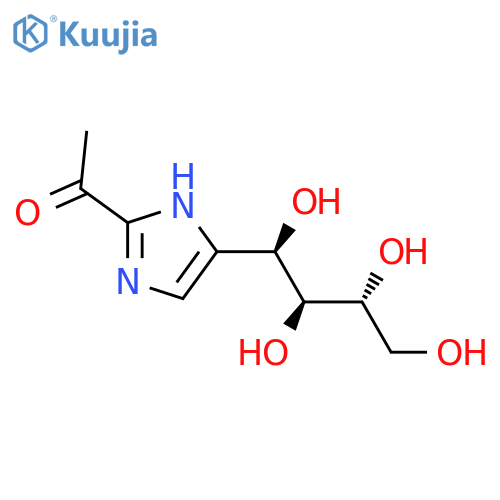

94944-70-4 structure

Nome do Produto:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-

- 2-acetyl-5-tetrahydroxybutyl imidazole

- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone

- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE

- 2-Acetyl-4(5)-tetrahydroxybutylimidazole

- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)

- 2-Acetyl-4-tetrahydroxybutylimidazole

- 2-Athbi

- C9H14N2O5

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)

- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)

- THI

- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI

- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- AKOS040744434

- 94944-70-4

- EN300-6734460

- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-

- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-

- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole

- CHEMBL488336

- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole

- 2-acetyl-4-tetrahydroxybutyl imidazole

- Z2044772905

- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone

- GTPL6626

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone

- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-

- HY-14113

- UNII-HW195J55G1

- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone

- BDBM50018269

- DTXSID20241695

- Q27088980

- CS-0003202

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- A1-50281

- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-

- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole

- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one

- MFCD08752516

- SR-01000946375

- SCHEMBL306015

- HMS3648I14

- SCHEMBL10040084

- GLXC-10608

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-

- 2-Acetyl-5-(tetrahydroxybutyl)imidazole

- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE

- SR-01000946375-1

- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- HW195J55G1

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone

-

- MDL: MFCD08752516

- Inchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1

- Chave InChI: CQSIXFHVGKMLGQ-BWZBUEFSSA-N

- SMILES: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Propriedades Computadas

- Massa Exacta: 230.09000

- Massa monoisotópica: 230.09027155g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 5

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 5

- Complexidade: 250

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 3

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -2.7

- Superfície polar topológica: 127Ų

Propriedades Experimentais

- Densidade: 1.536±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Slightly soluble (28 g/l) (25 º C),

- Coeficiente de partição da água: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).

- PSA: 126.67000

- LogP: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Informações de segurança

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Dados aduaneiros

- CÓDIGO SH:2933290090

- Dados aduaneiros:

China Customs Code:

2933290090Overview:

2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734460-5.0g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 5.0g |

$8568.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280262-1 mg |

2-Acetyl-4-tetrahydroxybutylimidazole, |

94944-70-4 | ≥95% | 1mg |

¥1,045.00 | 2023-07-11 | |

| Apollo Scientific | BICL2051-50mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 50mg |

£337.00 | 2025-02-21 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 10mg |

¥9355.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 1mg |

¥1368.00 | 2022-04-26 | |

| Enamine | EN300-6734460-0.25g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 0.25g |

$1462.0 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 500ug |

¥771.00 | 2022-04-26 | |

| Biosynth | MA61366-500 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 500MG |

$1,470.00 | 2023-01-04 | ||

| Biosynth | MA61366-250 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 250MG |

$797.50 | 2023-01-04 | ||

| Biosynth | MA61366-100 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 100MG |

$370.00 | 2023-01-04 |

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Acetic acid Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Silver nitrate Solvents: Water

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Referência

- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

Referência

- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Referência

- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Water

Referência

- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

Referência

- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

Referência

- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Referência

- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

Referência

- Process for preparation of imidazole derivatives, China, , ,

Método de produção 10

Condições de reacção

Referência

- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

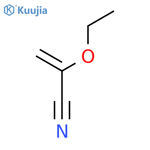

- 2-Ethoxy-2-propenenitrile

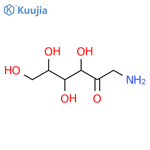

- D-Fructose,1-amino-1-deoxy-

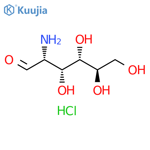

- Glucosamine hydrochloride

- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)

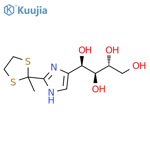

- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Literatura Relacionada

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Produtos relacionados

- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)

- 2172503-09-0(tert-butyl 2-(2-sulfanylpropyl)pyrrolidine-1-carboxylate)

- 919021-26-4([4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine)

- 1506174-82-8(1-[4-(Azetidin-3-yl)piperazin-1-yl]-2-(dimethylamino)ethan-1-one)

- 2034500-19-9(N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-5-phenyl-1,2-oxazole-3-carboxamide)

- 27796-53-8(Benzoic acid, 3-chloro-, 2-bromoethyl ester)

- 1544849-38-8(2-2-(4-fluorophenyl)propylpyrrolidine)

- 2854-16-2(1-Amino-2-methylpropan-2-ol)

- 1807294-06-9(Methyl 5-cyano-3-hydroxymethyl-2-methylbenzoate)

- 1596683-46-3(1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-ol)

Fornecedores recomendados

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Joy Biotech Ltd

Membro Ouro

CN Fornecedor

A granel